molecular formula C18H20N2O3 B2938277 (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide CAS No. 1798423-29-6

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide

Cat. No.: B2938277
CAS No.: 1798423-29-6
M. Wt: 312.369
InChI Key: VUSOZJPGXWPIOW-CMDGGOBGSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a furan ring, a pyrrolidine ring, and a phenyl ring, making it a complex and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide typically involves the following steps:

    Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through a reaction between an appropriate acrylate and an amine. For instance, the reaction between furan-2-carboxylic acid and an amine derivative can yield the desired acrylamide.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. This involves reacting a halogenated precursor with a pyrrolidine derivative.

    Methoxylation: The methoxy group can be introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)prop-2-enamide: Similar structure but with different substituents.

    (E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)but-2-enamide: Longer carbon chain in the acrylamide moiety.

Uniqueness

(E)-3-(furan-2-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-17-10-11-20(13-17)15-6-4-14(5-7-15)19-18(21)9-8-16-3-2-12-23-16/h2-9,12,17H,10-11,13H2,1H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSOZJPGXWPIOW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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